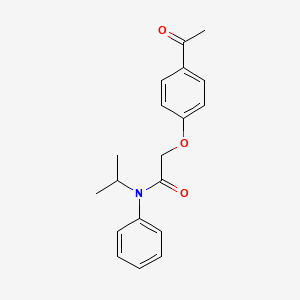
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide (2-APPA) is a synthetic compound that has been used in a variety of scientific research applications. 2-APPA has been studied for its potential applications in pharmacology, biochemistry, and physiology, as well as its potential to be used as a lab experiment tool.
Aplicaciones Científicas De Investigación
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has been used in a variety of scientific research applications, including pharmacology, biochemistry, and physiology. In pharmacology, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential to modulate the activity of certain ion channels. In biochemistry, this compound has been studied for its potential to inhibit the activity of enzymes involved in the synthesis of fatty acids. In physiology, this compound has been studied for its potential to modulate the activity of certain hormones and neurotransmitters.
Mecanismo De Acción
The exact mechanism of action of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide is not fully understood, but it is believed to involve the modulation of various ion channels and enzymes. Specifically, this compound is believed to modulate the activity of certain ion channels, such as the voltage-gated calcium channels, as well as certain enzymes, such as the enzymes involved in fatty acid synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to modulate the activity of certain ion channels and enzymes. Specifically, this compound is believed to modulate the activity of certain voltage-gated calcium channels, as well as certain enzymes involved in fatty acid synthesis. As a result, this compound has been studied for its potential to affect a variety of physiological processes, including inflammation, pain, and hormone regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and is relatively stable. Additionally, it is non-toxic and has a relatively low cost. However, this compound also has several limitations for use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain experiments.
Direcciones Futuras
Given the potential of 2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide to modulate the activity of certain ion channels and enzymes, there are a variety of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and its effects on various physiological processes. Additionally, further research could be conducted to identify new applications for this compound, such as its potential to be used as a drug or a tool in lab experiments. Finally, further research could be conducted to identify new synthesis methods for this compound and to optimize existing methods.
Métodos De Síntesis
2-(4-acetylphenoxy)-N-phenyl-N-(propan-2-yl)acetamide can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-acetylphenol with propan-2-yl acetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction produces this compound as the main product, with small amounts of other side products.
Propiedades
IUPAC Name |
2-(4-acetylphenoxy)-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)20(17-7-5-4-6-8-17)19(22)13-23-18-11-9-16(10-12-18)15(3)21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQDIEJQNUZIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
![1-[4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B6142698.png)
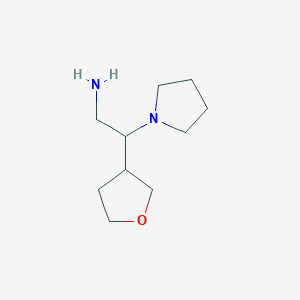
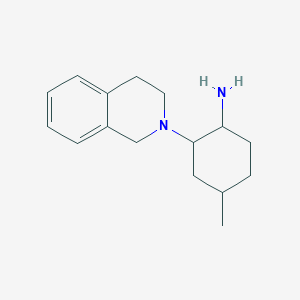
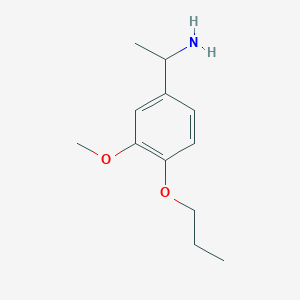
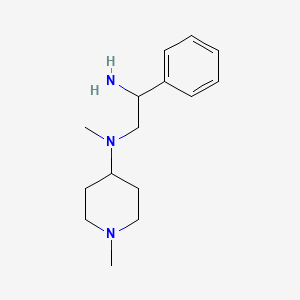
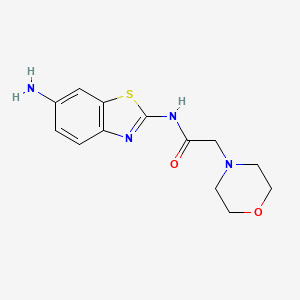
![1-[4-(cyclopentyloxy)-3-methoxyphenyl]ethan-1-amine](/img/structure/B6142750.png)
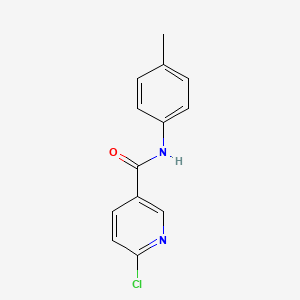
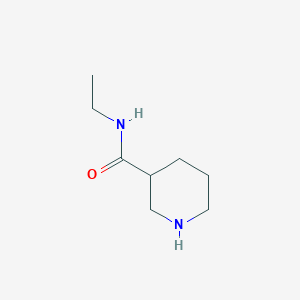


![methyl 2-[(2-methylphenyl)amino]acetate](/img/structure/B6142795.png)
![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)